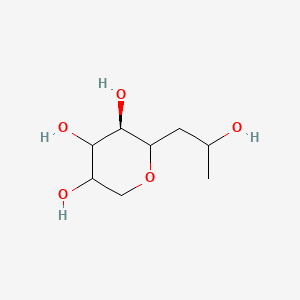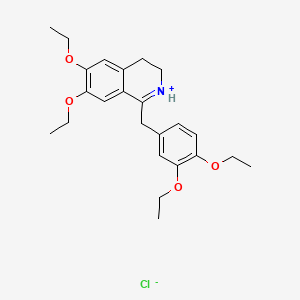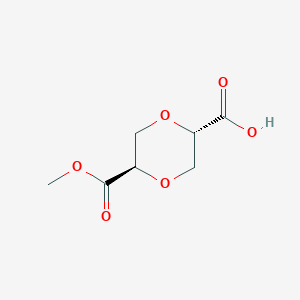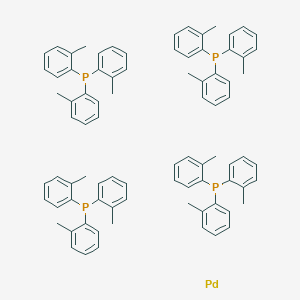
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol is a chemical compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of a hydroxypropyl group attached to the oxane ring, along with three hydroxyl groups at positions 3, 4, and 5. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxane derivative.
Hydroxypropylation: The oxane derivative undergoes a hydroxypropylation reaction, where a hydroxypropyl group is introduced at the 2-position of the oxane ring. This step often requires the use of a hydroxypropylating agent under controlled conditions.
Hydroxylation: The final step involves the introduction of hydroxyl groups at positions 3, 4, and 5 of the oxane ring. This can be achieved through various hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydroxypropylation: Using catalysts to enhance the hydroxypropylation reaction.
Oxidative Hydroxylation: Employing oxidizing agents in a controlled environment to introduce hydroxyl groups.
化学反応の分析
Types of Reactions
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as thionyl chloride or phosphorus tribromide for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Derivatives with fewer hydroxyl groups.
Substitution Products: Compounds with halides or amines replacing the hydroxyl groups.
科学的研究の応用
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, triggering downstream signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
類似化合物との比較
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol can be compared with other similar compounds, such as:
(3R)-2-(2-hydroxyethyl)oxane-3,4,5-triol: Differing by the length of the hydroxyalkyl chain.
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-tetraol: Differing by the number of hydroxyl groups.
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-diol: Differing by the number of hydroxyl groups.
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the hydroxypropyl chain, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H16O5 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3/t4?,5?,6?,7?,8-/m0/s1 |
InChIキー |
KOGFZZYPPGQZFZ-WNBHMGEASA-N |
異性体SMILES |
CC(CC1[C@@H](C(C(CO1)O)O)O)O |
正規SMILES |
CC(CC1C(C(C(CO1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11927383.png)
![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)
![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)

![2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone](/img/structure/B11927414.png)


![N-[(2S,4R)-2-[3-(3,5-dimethylimidazol-4-yl)-1H-1,2,4-triazol-5-yl]oxan-4-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B11927444.png)

![3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)


